A-867744

描述

A-867744 是一种高效且选择性的 α7 烟碱型乙酰胆碱受体 II 型正向变构调节剂。 它对这些受体的有效浓度 (EC50) 为 1.0 微摩尔 。 该化合物主要用于科学研究,以研究神经元乙酰胆碱受体的调节,这些受体在认知功能和神经疾病中起着至关重要的作用 。

科学研究应用

A-867744 在科学研究中具有广泛的应用范围:

化学: 它用于研究烟碱型乙酰胆碱受体的调节及其在化学信号传导中的作用。

生物学: 该化合物有助于了解认知功能和神经疾病的生物学机制。

医学: 正在研究 this compound 在治疗阿尔茨海默病和精神分裂症等疾病方面的潜在治疗应用。

工业: 它用于开发针对烟碱型乙酰胆碱受体的新药。

作用机制

A-867744 通过与 α7 烟碱型乙酰胆碱受体上的变构位点结合来发挥其作用,该位点不同于乙酰胆碱结合的正构位点 。这种结合增强了受体对乙酰胆碱的反应,导致通过受体通道的离子流增加。 该化合物的调节特点是快速启动和消失,使其成为研究受体动力学的宝贵工具 。

准备方法

合成路线和反应条件

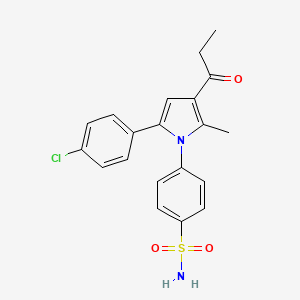

A-867744 的合成涉及多个步骤,从核心结构 4-(5-(4-氯苯基)-2-甲基-3-丙酰基-1H-吡咯-1-基)苯磺酰胺的制备开始 。反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂和催化剂,以促进所需产物的形成。 最终化合物使用重结晶或色谱等技术进行纯化,以达到高纯度 。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对效率和成本效益进行了优化,通常涉及用于反应监测和产物纯化的自动化系统 。该化合物在受控条件下生产,以确保一致性和质量。

化学反应分析

反应类型

A-867744 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。

还原: 还原反应可以改变 this compound 中存在的官能团。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤素或烷基化剂等试剂用于取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生亚砜或砜,而还原可以产生醇或胺 。

相似化合物的比较

类似化合物

TBS-516: 另一种 α7 烟碱型乙酰胆碱受体 II 型正向变构调节剂。

A-867744 的独特性

This compound 的独特性在于其对 α7 烟碱型乙酰胆碱受体的高效性和选择性。 与其他调节剂相比,它具有独特的药理学特征,使其成为研究的宝贵化合物 。

属性

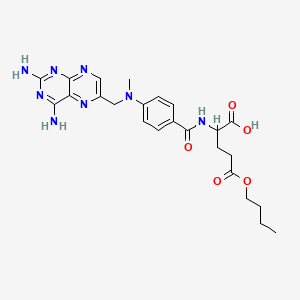

IUPAC Name |

4-[5-(4-chlorophenyl)-2-methyl-3-propanoylpyrrol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABACVOXFUHDKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20142875 | |

| Record name | A-867744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000279-69-5 | |

| Record name | A-867744 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000279695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-867744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-867744 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6NW23A765 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

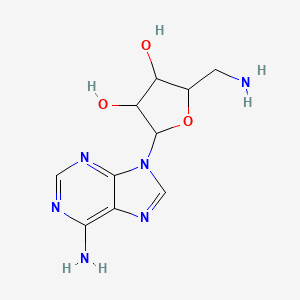

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the interaction of A-867744 with α7 nicotinic acetylcholine receptors (nAChRs) unique compared to other positive allosteric modulators (PAMs)?

A1: this compound distinguishes itself from other type II α7 PAMs in several key ways. Firstly, while it potently enhances acetylcholine (ACh)-evoked currents, it doesn't exhibit the typical secondary component seen with other PAMs like TQS []. Secondly, this compound uniquely displaces the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) to rat cortex α7* nAChRs, suggesting a distinct binding interaction []. Finally, kinetic analysis reveals this compound demonstrates a type I-like modulation during brief agonist pulses, unlike the prolonged activation typical of type II PAMs, suggesting a unique mechanism despite being classified as type II [].

Q2: What is the significance of this compound's ability to enhance both peak current responses and the duration of channel opening in α7 nAChRs?

A2: this compound's ability to both augment and prolong α7 nAChR activation holds therapeutic potential. By increasing the amplitude of agonist-evoked currents, it can amplify the physiological effects of acetylcholine. Furthermore, by reducing receptor desensitization and prolonging channel opening, this compound may enhance the duration of these effects [, ]. This dual action makes it a promising candidate for investigating treatments for cognitive deficits in conditions like Alzheimer's disease and schizophrenia [].

Q3: Were any cytotoxic effects observed with this compound, and what is the significance of these findings?

A3: Importantly, research indicates that this compound, even at concentrations that effectively modulate α7 nAChR activity, did not exhibit cytotoxic effects in PC12 cells or rat cortical neurons []. This lack of toxicity is particularly noteworthy because the prolonged channel opening induced by type II PAMs like this compound had raised concerns about potential calcium-induced toxicity []. These findings support the potential of this compound as a therapeutic agent, though further research is needed to fully assess its safety profile.

Q4: What in vivo studies have been conducted on this compound, and what do they suggest about its therapeutic potential?

A4: this compound exhibits a favorable pharmacokinetic profile across species, achieving sufficient brain concentrations to effectively modulate α7 nAChRs []. In a rodent model of sensory gating, which is often impaired in schizophrenia, this compound successfully normalized gating deficits []. While this preclinical data is promising, further research, including studies in higher-order animals and eventually human clinical trials, are needed to confirm its efficacy and safety for treating cognitive impairments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1666345.png)